

Computational Chemistry Analysis of Methylallene: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Butadiene

Cat. No.: B1212224

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Introduction

Methylallene, also known as **1,2-butadiene**, is a fascinating molecule that serves as a fundamental building block in organic synthesis and a subject of significant interest in computational chemistry. Its unique electronic structure, characterized by cumulated double bonds, gives rise to distinct reactivity and spectroscopic properties. This technical guide provides an in-depth analysis of methylallene using computational chemistry methods, offering valuable insights for researchers in drug development and materials science. We will delve into its structural parameters, vibrational spectroscopy, conformational analysis, and thermochemistry, supported by detailed computational protocols and data.

Molecular Structure and Geometry

The equilibrium geometry of methylallene has been extensively studied using various computational methods. The key structural parameters, including bond lengths and angles, are crucial for understanding its reactivity and intermolecular interactions. Geometry optimization is typically performed using Density Functional Theory (DFT) with various functionals and basis sets, as well as higher-level ab initio methods.

Experimental Protocols: Geometry Optimization

A common and effective method for geometry optimization of organic molecules like methylallene is using DFT with the B3LYP functional and the 6-31G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries.

Workflow for Geometry Optimization:



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Caption: Workflow for geometry optimization of methylallene.

Table 1: Calculated Geometric Parameters of Methylallene

Parameter	B3LYP/6-31G	MP2/6-31G
Bond Lengths (Å)		
C1=C2	1.309	1.318
C2=C3	1.309	1.318
C3-C4 (methyl)	1.465	1.463
C1-H	1.084	1.083
C3-H	1.088	1.087
C4-H (methyl)	1.092	1.091
**Bond Angles (°) **		
∠H-C1-H	117.8	117.5
∠C1=C2=C3	178.4	178.5
∠C2=C3-C4	121.3	121.4
∠H-C4-H (methyl)	108.7	108.6

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Computational chemistry can accurately predict these vibrational frequencies, aiding in the interpretation of experimental spectra and the characterization of molecular structures.

Experimental Protocols: Frequency Calculation

Following geometry optimization, a frequency calculation is performed at the same level of theory to obtain the harmonic vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions within the molecule. It is crucial that the geometry optimization has converged to a true minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies.

Table 2: Calculated Vibrational Frequencies and Assignments for Methylallene (B3LYP/6-31G)*

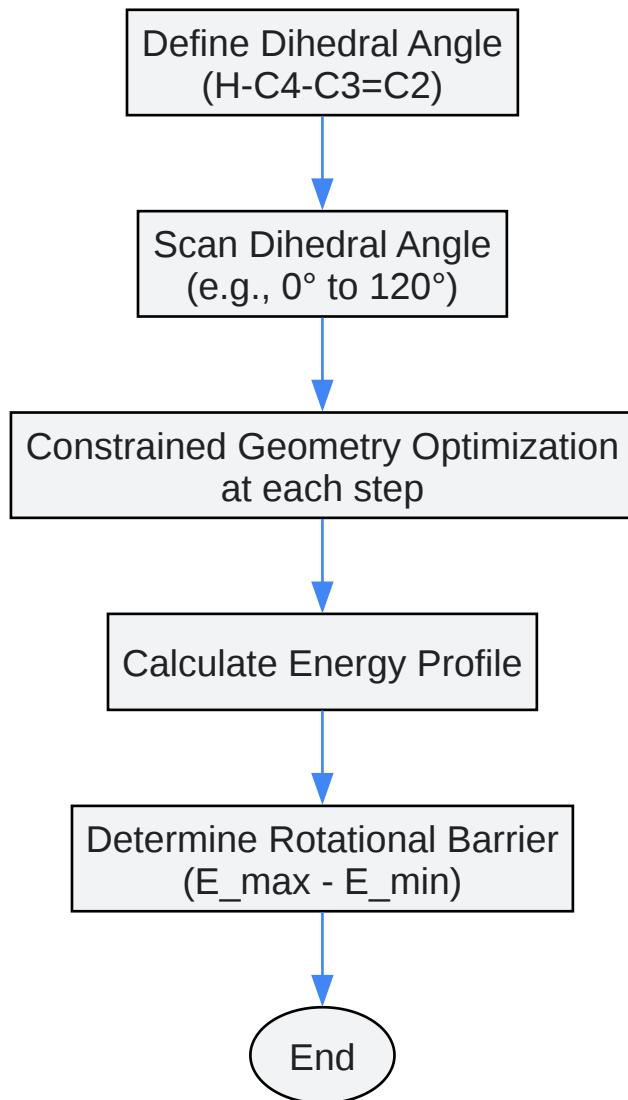
Frequency (cm ⁻¹)	Intensity (km/mol)	Assignment
3105	25.4	Asymmetric CH ₂ Stretch
3021	15.8	Symmetric CH ₂ Stretch
2985	30.1	Asymmetric CH ₃ Stretch
2928	18.9	Symmetric CH ₃ Stretch
1965	12.3	Asymmetric C=C=C Stretch
1455	11.5	Asymmetric CH ₃ Bend
1385	8.7	Symmetric CH ₃ Bend
1030	5.2	C-C Stretch
850	45.6	CH ₂ Wag
698	2.1	C=C=C Bend
355	3.5	Methyl Torsion

Conformational Analysis: Methyl Group Rotation

The rotation of the methyl group in methylallene is a key conformational feature. The energy barrier to this rotation can be calculated by performing a series of constrained geometry optimizations where the dihedral angle of the methyl group is systematically varied.

Experimental Protocols: Rotational Barrier Calculation

To calculate the rotational barrier, the dihedral angle H-C4-C3=C2 is scanned, typically in 15 or 30-degree increments. At each step, the energy is minimized with respect to all other geometric parameters. The energy difference between the lowest energy (staggered) and highest energy (eclipsed) conformations provides the rotational barrier.



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Caption: Workflow for calculating the methyl rotational barrier.

Table 3: Calculated Rotational Barrier for the Methyl Group in Methylallene

Method/Basis Set	Rotational Barrier (kcal/mol)	Rotational Barrier (kJ/mol)
B3LYP/6-31G	1.98	8.28
MP2/6-31G	2.15	8.99

Thermochemistry

The thermochemical properties of methylallene, such as its enthalpy of formation, are essential for understanding its stability and reactivity in chemical reactions. These properties can be reliably calculated using high-level composite methods.

Experimental Protocols: Thermochemical Calculation

High-accuracy composite methods like the Gaussian-n (Gn) theories (e.g., G3 or G4) are employed to calculate the standard enthalpy of formation. These methods involve a series of calculations at different levels of theory and basis sets to extrapolate to a high level of accuracy.

Table 4: Calculated Standard Enthalpy of Formation (ΔfH°_{298}) of Gaseous Methylallene

Method	ΔfH°_{298} (kcal/mol)	ΔfH°_{298} (kJ/mol)
G3	39.4	164.8
Experimental[1][2][3][4]	39.1 ± 0.2	163.6 ± 0.8

Conclusion

Computational chemistry provides a powerful toolkit for the in-depth analysis of molecules like methylallene. Through methods such as DFT and ab initio calculations, we can obtain detailed

insights into its geometric structure, vibrational spectra, conformational dynamics, and thermochemical stability. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the chemistry of methylallene and related compounds in the context of drug discovery and materials science. The synergy between computational predictions and experimental validation will continue to be a driving force in advancing our understanding of complex chemical systems.

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